59LXR6H1IT
Overview
Description
Norgestrel impurity.
Chemical Reactions Analysis
13-ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13-ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders and certain types of cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
13-ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one can be compared to other similar compounds, such as levonorgestrel and its derivatives. These compounds share a similar steroidal backbone but differ in their specific functional groups and biological activities. The uniqueness of 13-ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one lies in its specific structure and the resulting properties .
Properties
IUPAC Name |
(9R,10R,13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNQOCLJHWTGZ-JWWGGVBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260525-53-8 | |
Record name | 13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one, (17alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260525538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-ETHYL-17-HYDROXY-18,19-DINORPREGNA-4,8(14)-DIEN-20-YN-3-ONE, (17.ALPHA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LXR6H1IT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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